N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound exhibits significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer. Understanding its synthesis, molecular structure, chemical properties, and applications is crucial for researchers in the field.
The compound can be synthesized through various chemical routes, as detailed in several research articles and patents. Its synthesis often involves multi-step reactions that incorporate different functional groups to enhance biological activity and selectivity.
N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is classified as a pyrimidine derivative with a benzene ring and multiple amine functionalities. It is recognized for its role in pharmaceutical applications due to its ability to interact with biological targets.
The synthesis of N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically follows a multi-step approach:
Technical details regarding specific reagents, solvents, and conditions (e.g., temperature and reaction time) are critical for optimizing yields and purity.
For instance, one method involves heating a mixture of 2-methylpyrimidine derivatives with pyrrolidine in a suitable solvent at elevated temperatures (around 110 °C) for several hours to facilitate the formation of the desired compound .
The molecular structure of N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine features:
The molecular formula can be represented as C14H20N4, indicating it contains carbon (C), hydrogen (H), and nitrogen (N). The molecular weight is approximately 244.34 g/mol.
N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine can participate in various chemical reactions:
The stability of this compound under different pH levels and temperatures is essential for understanding its reactivity profile and potential applications in drug formulation .
The mechanism of action for N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine primarily involves its interaction with specific biological targets such as enzymes or receptors involved in cellular processes like proliferation or apoptosis.
Research indicates that compounds with similar structures may inhibit tubulin polymerization, affecting microtubule dynamics crucial for cell division . This suggests that N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine could exhibit anticancer properties by disrupting normal cellular functions.
The physical properties include:
Chemical properties involve:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterizing this compound accurately.
N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has potential applications in:
This compound represents an important scaffold for further research into targeted therapies within oncology and other therapeutic areas.
Chromodomain Helicase DNA-binding protein 1-Like (CHD1L, also known as ALC1) is an ATP-dependent chromatin remodeler that has emerged as a master regulator of oncogenic processes across multiple cancer types, including hepatocellular carcinoma (HCC), triple-negative breast cancer (TNBC), and colorectal cancer. Located on the frequently amplified 1q21 chromosomal region, CHD1L overexpression correlates strongly with advanced tumor stage, therapy resistance, and poor prognosis [3] [6]. Structurally, CHD1L contains two RecA-like ATPase domains (lobe 1 and lobe 2) and a C-terminal macrodomain that maintains the enzyme in an autoinhibited state in the absence of cellular activation signals. This autoinhibition occurs through interactions between the macrodomain's basic patch (residues Arg857 and Arg860) and an acidic patch on the C-ATPase lobe, sequestering nucleosome recognition elements [4].
CHD1L's oncogenic potency stems from its dual functionality in DNA damage response (DDR) and transcriptional reprogramming. During DDR, poly(ADP-ribose) polymerase 1/2 (PARP1/2)-synthesized poly(ADP-ribose) (PAR) chains bind CHD1L's macrodomain, releasing autoinhibition and recruiting CHD1L to DNA damage sites where it facilitates chromatin relaxation and repair [1] [3]. Beyond DDR, CHD1L drives epithelial-mesenchymal transition (EMT) and metastasis through transcriptional activation of pro-invasive genes including ARHGEF9 (a Cdc42 activator) and SNAI1 (encoding Snail, a master EMT transcription factor) [8] [10]. This reprogramming results in loss of epithelial markers (E-cadherin), gain of mesenchymal markers (vimentin, N-cadherin), and enhanced cell motility and invasion [10]. Consequently, CHD1L amplification creates a permissive environment for tumor progression, metastatic dissemination, and resistance to standard therapies.
N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine (Chemical Formula: C₁₅H₁₉N₅; Molecular Weight: 269.35 g/mol; CAS: 1706441-18-0), also known by its development code OTI-611, represents the first-in-class, allosteric inhibitor targeting the oncogenic functions of CHD1L [6]. This small molecule was identified through high-throughput screening (HTS) campaigns aimed at discovering compounds that selectively inhibit CHD1L's ATPase activity without affecting related chromatin remodelers. OTI-611 exerts its effect by binding to a unique allosteric site within the CHD1L ATPase domain, stabilizing the autoinhibited conformation and preventing PAR-dependent activation [1] [6]. Biochemically, this binding impedes ATP hydrolysis, thereby abolishing CHD1L's chromatin-remodeling capability essential for DNA repair and transcriptional regulation.
Preclinical studies demonstrate potent antitumor activity of OTI-611 across multiple in vitro and ex vivo models. In TNBC tumor organoids, OTI-611 exhibited cytotoxic effects with half-maximal inhibitory concentration (IC₅₀) values of 1.7 µM in BRCA1-mutant SUM149PT cells, 2.8 µM in BRCA1-mutant HCC1937 cells, and 3.3 µM in BRCA-wildtype MDA-MB-231 cells [1]. Crucially, OTI-611 synergizes dramatically with standard-of-care (SOC) chemotherapies and PARP inhibitors (PARPi), irrespective of BRCA mutation status. In SUM149PT organoids, sublethal doses of OTI-611 enhanced the potency of 5-fluorouracil (5-FU) by 10-fold (Bliss synergy score: 59) and olaparib by 9-fold (IC₅₀ reduced from 170 ± 27 µM to 19 ± 0.56 µM) [1]. Similar synergistic effects were observed with doxorubicin and the PARP1-selective inhibitor AZD5305. Mechanistically, this synergy arises from OTI-611's ability to trap PARP1/2 on chromatin by preventing CHD1L-mediated repair initiation, leading to persistent DNA damage and induction of PARthanatos—a caspase-independent cell death pathway triggered by PAR polymer translocation and apoptosis-inducing factor (AIF) release [1] [3].
Table 1: Synergistic Effects of OTI-611 with Standard Therapies in Triple-Negative Breast Cancer Models
Combination Therapy | Cell Line | Effect of OTI-611 on Partner Drug IC₅₀ | Bliss Synergy Score | Key Mechanism |
---|---|---|---|---|
OTI-611 + 5-FU | SUM149PT (BRCA1⁻/⁻) | 10-fold reduction (IC₅₀: 0.28 ± 0.01 µM) | 59 | Enhanced DNA damage, G1 arrest |
OTI-611 + Olaparib | SUM149PT (BRCA1⁻/⁻) | 9-fold reduction (IC₅₀: 19 ± 0.56 µM) | 11.2 | PARP trapping, γ-H2AX foci accumulation |
OTI-611 + Doxorubicin | SUM149PT (BRCA1⁻/⁻) | 2-fold reduction (IC₅₀: 0.28 ± 0.01 µM) | - | Enhanced DNA damage, G2/M arrest |
OTI-611 + AZD5305 | SUM149PT (BRCA1⁻/⁻) | 2.7-fold reduction | - | PARP1 trapping, impaired HR repair |
Beyond its role in DNA repair, CHD1L is a potent driver of epithelial-mesenchymal transition (EMT)—a developmental program co-opted by cancer cells to acquire invasive and metastatic capabilities. CHD1L promotes EMT primarily through transcriptional activation of the Wnt/β-catenin pathway and key EMT transcription factors. In colorectal cancer (CRC) models, CHD1L overexpression activates T-cell factor/lymphoid enhancer factor (TCF/LEF) transcriptional activity, the nuclear endpoint of canonical Wnt signaling [6]. This activation upregulates EMT master regulators (Snail, Twist, Zeb) and downstream effectors, resulting in E-cadherin suppression, vimentin induction, and cytoskeletal remodeling. OTI-611 effectively reverses this process by inhibiting CHD1L's chromatin-remodeling function, thereby suppressing TCF/LEF-driven transcription and mesenchymal phenotypes [6].
Recent research has elucidated an upstream regulatory axis involving VRK1 (Vaccinia-related kinase 1)-mediated phosphorylation of CHD1L. In hepatocellular carcinoma, VRK1 expression is elevated and correlates with poor prognosis. VRK1 directly interacts with and phosphorylates CHD1L at serine 122 (S122), an event critical for CHD1L's ability to activate SNAI1 transcription [8]. SNAI1 (Snail) represses E-cadherin and other epithelial genes, driving EMT initiation. Inhibition of CHD1L by OTI-611 disrupts this VRK1/CHD1L/SNAI1 axis, preventing Snail upregulation and subsequent EMT progression. This mechanism is evidenced by the reversal of mesenchymal markers in CHD1L-inhibited tumors: increased E-cadherin, reduced vimentin/N-cadherin, and diminished cell motility and invasion [6] [8]. The dependency of SNAI1 induction on CHD1L phosphorylation highlights a druggable signaling node for antimetastatic therapy.
Table 2: Effect of CHD1L Inhibition by OTI-611 on EMT Markers in Preclinical Models
Cancer Type | Model System | Change in EMT Markers | Functional Outcome |
---|---|---|---|
Colorectal Cancer | HCT116 cell xenografts | ↑ E-cadherin; ↓ Vimentin, N-cadherin, Snail | Reduced invasion and liver metastasis |
Hepatocellular Carcinoma | VRK1-overexpressing HCC | ↓ SNAI1 mRNA; ↑ E-cadherin protein; ↓ Nuclear β-catenin | Abrogated cell migration and tumor growth |
Triple-Negative Breast Cancer | MDA-MB-231 organoids | ↓ Fibronectin; ↓ TWIST1; ↓ Nuclear TCF/LEF reporter activity | Reversal of mesenchymal phenotype |
The intersection between CHD1L and Wnt/TCF signaling provides a compelling therapeutic rationale for targeting CHD1L in cancers driven by aberrant Wnt activation (e.g., colorectal, liver cancers). CHD1L facilitates the recruitment of β-catenin/TCF complexes to Wnt-responsive elements (WREs) in chromatin, enabling transcription of EMT and stemness genes. OTI-611 disrupts this recruitment, evidenced by reduced occupancy of β-catenin and TCF4 at WREs of AXIN2, c-MYC, and SNAI1 promoters in chromatin immunoprecipitation (ChIP) assays [6]. Consequently, OTI-611 treatment not only reverses EMT but also impairs cancer stem cell (CSC) properties such as spheroid formation and chemoresistance, positioning CHD1L inhibition as a multifaceted strategy against tumor progression and metastasis.
Table 3: Chemical Identifiers of N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine (OTI-611)
Identifier | Value |
---|---|
IUPAC Name | N¹-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine |
Synonyms | OTI-611; AKOS024618786; SB59084 |
CAS Number | 1706441-18-0 |
Molecular Formula | C₁₅H₁₉N₅ |
Molecular Weight | 269.35 g/mol |
SMILES | NC1=CC=C(NC2=NC(C)=NC(N3CCCC3)=C2)C=C1 |
InChI Key | PGHINDNKQBUJCJ-UHFFFAOYSA-N |
Development Stage | Preclinical investigation |
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